6-Acetyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic thiophene-pyridine scaffold. Key structural features include:
Properties
IUPAC Name |
6-acetyl-2-[(4-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-10(22)21-8-7-13-14(9-21)26-18(15(13)16(19)23)20-17(24)11-3-5-12(25-2)6-4-11/h3-6H,7-9H2,1-2H3,(H2,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGGWPXDGYVWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Acetyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic compound that belongs to the class of thieno[2,3-c]pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on current research findings.
Chemical Structure
The chemical structure of this compound is characterized by several functional groups that contribute to its biological properties. The presence of a thieno-pyridine core and a methylthio group are notable features that may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance:
- In vitro Studies : Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, compounds similar to 6-acetyl derivatives showed minimum inhibitory concentrations (MIC) as low as 50 µM against Escherichia coli and Streptococcus agalactiae .
- Mechanism of Action : The proposed mechanism involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Activity
The anticancer properties of this compound have also been explored:
- Cell Line Studies : In vitro testing on various cancer cell lines demonstrated that the compound can induce apoptosis and inhibit cell proliferation. The IC50 values reported were in the micromolar range, indicating moderate potency .
- Case Study : A specific study involving human breast cancer cell lines (MCF-7) showed that treatment with thieno[2,3-c]pyridine derivatives led to significant reductions in cell viability compared to control groups. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
Research Findings Summary Table
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares substituents, molecular properties, and bioactivities of structurally related compounds:
Key Observations:
Substituent at Position 2: Electron-withdrawing groups (e.g., 4-bromo in ) may enhance binding affinity to TNF-α.
Position 6 Modifications :
- Acetyl (target compound) vs. benzyl () or benzoyl (): Acetyl reduces steric bulk, possibly improving membrane permeability.
Bioactivity :
- Bromo and chloro derivatives () show higher potency, while methylthio analogues (target compound) may offer metabolic stability due to sulfur’s resistance to oxidation .
Molecular and Physicochemical Properties
- Solubility : The carboxamide at position 3 (target compound) improves water solubility compared to ester derivatives (e.g., ).
- Electronic Effects : Methylthio’s electron donation may stabilize interactions with hydrophobic pockets in TNF-α, contrasting with electron-withdrawing bromo or chloro groups .
In Vivo and In Vitro Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
